tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate
Description
tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate is a carbamate derivative featuring a hydroxyl group and a tetrahydropyran (oxan-4-yl) moiety. Its structure combines a tert-butoxycarbonyl (Boc) protecting group with a hydroxyl-substituted ethyl chain linked to a tetrahydropyran ring. Structural characterization, including X-ray crystallography, has been pivotal in understanding its hydrogen-bonding networks and conformational stability .
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-10(8-14)9-4-6-16-7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBXSYZOEHPNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169755-07-0 | |
| Record name | tert-butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative. One common method includes the reaction of tert-butyl carbamate with 2-hydroxyethyl oxan-4-yl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamates with Varied Substituents
tert-Butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate Structural Difference: Replaces the hydroxyl group with an amino (-NH₂) group. Impact: The amino group enhances nucleophilicity, making it more reactive in peptide coupling or alkylation reactions compared to the hydroxyl-containing analog. However, the absence of hydroxyl hydrogen bonding may reduce crystallinity . Applications: Likely used in peptidomimetics or as a precursor for amine-functionalized scaffolds.
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate Structural Difference: Incorporates a cyclobutyl group and a keto-hydroxyl moiety. The keto-hydroxyl group may participate in chelation or additional hydrogen bonds, affecting solubility .
N-Pivaloylhydroxylamine
- Structural Difference : Features a pivaloyl group instead of the Boc-protected carbamate.
- Impact : Exhibits antiparallel hydrogen-bonded chains (R₂²(10) dimers) compared to the parallel alignment in tert-butyl N-hydroxycarbamate. This difference in crystal packing may lead to higher melting points or altered solubility profiles .
Carbamates with PEG or Heterocyclic Modifications
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3)
- Structural Difference : Includes a polyethylene glycol (PEG) chain.
- Impact : The PEG moiety significantly enhances hydrophilicity, making this derivative more water-soluble than the oxan-4-yl analog. Such modifications are valuable in prodrug design or improving pharmacokinetics .
tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
Structural and Hydrogen-Bonding Analysis
Table 1: Hydrogen-Bond Parameters in Carbamate Derivatives
Key Observations :
- The hydroxyl group in tert-butyl N-hydroxycarbamate forms shorter, stronger hydrogen bonds (1.87 Å) compared to N–H···O interactions in N-pivaloylhydroxylamine (2.01 Å), suggesting greater lattice stability in the former .
- Data for the target compound’s hydrogen-bonding network is lacking in the provided evidence, highlighting a gap for further crystallographic studies.
Biological Activity
tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate (CAS No. 1169755-07-0) is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl moiety, and an oxan-4-yl unit. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₁₂H₂₃NO₄
- SMILES : CC(C)(C)OC(=O)NC(CO)C1CCOCC1
- InChIKey : TYBXSYZOEHPNBQ-UHFFFAOYSA-N
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable oxan-4-yl derivative. Common reagents include sodium hydride or potassium carbonate to facilitate the formation of the desired product. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives with potentially distinct biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. It can act as both a nucleophile and an electrophile, facilitating covalent bond formation with target molecules which may alter their structure and function. This interaction is crucial for its potential applications in drug development and therapeutic interventions.
Potential Biological Applications
Research has indicated that compounds similar to this compound may exhibit various biological activities:
- Anticancer Activity : Some studies suggest that carbamate derivatives can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. This inhibition could lead to reduced tumor growth.
- Neuroprotective Effects : There is emerging evidence that similar compounds may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer’s disease.
- Antimicrobial Properties : Certain carbamates have shown promise as antimicrobial agents, potentially through disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
1. Anticancer Studies
A study focusing on the inhibition of CDK activity by carbamate derivatives demonstrated that certain modifications to the carbamate structure significantly enhanced their inhibitory potency against specific cancer cell lines .
2. Neuroprotection
In vitro studies indicated that related compounds could inhibit Aβ aggregation and reduce neuroinflammation by modulating the activity of pro-inflammatory cytokines such as TNF-alpha . These findings suggest potential therapeutic avenues for treating neurodegenerative diseases.
3. Antimicrobial Activity
Research has shown that specific carbamate derivatives exhibit significant antibacterial properties against various strains of bacteria, suggesting their utility in developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl N-(benzyloxy)carbamate | Structure | Moderate CDK inhibition |
| tert-Butyl N-(2-hydroxyethyl)carbamate | Structure | Neuroprotective effects observed |
| tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | Structure | Antimicrobial properties noted |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves carbamate formation via coupling of a hydroxylamine intermediate with tert-butyl carbamate under anhydrous conditions. Continuous flow reactors may enhance yield and purity by minimizing side reactions (e.g., hydrolysis) through precise temperature and residence time control . Optimization parameters include pH (neutral to mildly basic), solvent choice (e.g., THF or DMF), and stoichiometric ratios of reactants. Catalytic agents like DMAP can accelerate coupling efficiency.
Q. How can the structural integrity and purity of tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate be validated post-synthesis?
- Methodological Answer : Structural validation requires multi-technique analysis:
- NMR : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), oxane ring protons (δ 3.4–4.0 ppm), and carbamate carbonyl (δ ~155 ppm in C).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL for refinement can resolve stereochemistry and bond lengths .
- HPLC/MS : To assess purity (>95%) and detect hydrolyzed byproducts (e.g., free amine or alcohol).
Q. What are the primary biochemical applications of this compound in enzyme studies?
- Methodological Answer : The carbamate group enables stable covalent interactions with nucleophilic residues (e.g., serine or cysteine) in enzyme active sites. It is used as:
- Enzyme Substrate/Inhibitor : To probe catalytic mechanisms (e.g., esterases or proteases) via time-dependent activity assays .
- Protein Labeling : For fluorescence or affinity tagging in structural biology (e.g., X-ray crystallography or cryo-EM sample preparation).
Advanced Research Questions
Q. What crystallographic software (e.g., SHELX, ORTEP) is most effective for resolving the three-dimensional structure of this compound, and what challenges arise due to its oxane substituent?
- Methodological Answer :
- SHELXL : Preferred for refining small-molecule structures due to robust handling of disorder and hydrogen bonding networks .
- ORTEP-3 : Useful for visualizing thermal ellipsoids and molecular packing, especially for the flexible oxane ring .
- Challenges : The oxane ring’s puckering conformations may lead to split electron density, requiring constrained refinement. Hydrogen atoms on the hydroxyl group often require Fourier difference mapping for accurate placement.
Q. How do steric and electronic effects of the oxan-4-yl group influence the compound’s reactivity in forming carbamate linkages with biological targets?
- Methodological Answer :
- Steric Effects : The equatorial position of the oxane’s oxygen atom creates steric hindrance, slowing nucleophilic attack on the carbamate carbonyl. Molecular docking (e.g., AutoDock Vina) can predict binding orientations with target enzymes .
- Electronic Effects : The electron-donating oxane oxygen stabilizes the carbamate’s carbonyl group, reducing electrophilicity compared to non-oxane analogs (e.g., tert-butyl N-[2-fluoroethyl]carbamate) . Reactivity can be modulated by introducing electron-withdrawing substituents on the oxane ring.
Q. What strategies can reconcile contradictory data regarding the compound’s enzymatic inhibition efficacy across different assay conditions?
- Methodological Answer : Contradictions often arise from:
- pH Variability : Carbamate stability decreases under acidic conditions, altering inhibitor bioavailability. Use buffered assays (pH 7.4) with pre-incubation controls .
- Enzyme Source : Species-specific isoforms (e.g., human vs. bacterial enzymes) may exhibit divergent binding affinities. Validate using isothermal titration calorimetry (ITC) to measure binding constants .
- Substrate Competition : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms.
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in long-term biochemical studies?
- Methodological Answer :
- Stability Profile : The carbamate bond hydrolyzes in aqueous solutions (t ~48 hours at pH 7.4, 25°C). Degradation accelerates under acidic (pH <5) or alkaline (pH >9) conditions, generating tert-butyl alcohol and the parent amine .
- Storage Recommendations : Lyophilized form at -20°C in inert atmosphere (argon) minimizes hydrolysis. For in vitro assays, prepare fresh solutions in anhydrous DMSO and dilute into buffered media immediately before use .
Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the interaction mechanisms between this compound and target enzymes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic attack sites on the carbamate group.
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding poses with enzymes (e.g., serine hydrolases). PubChem’s 3D conformer database (CID: [insert]) provides starting structures .
- MD Simulations : GROMACS or AMBER can model carbamate-enzyme adduct stability over time, accounting for solvation effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
